molecular formula C13H16N2O2 B13867333 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one

5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one

Cat. No.: B13867333
M. Wt: 232.28 g/mol
InChI Key: OATOMAZWXQCSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The reaction is carried out under controlled conditions to ensure high yield and purity . The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include halogen derivatives, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzoxazole compounds .

Scientific Research Applications

5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one

InChI

InChI=1S/C13H16N2O2/c1-9-2-3-12-11(8-9)15(13(16)17-12)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

OATOMAZWXQCSLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2C3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.